
1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one is an organic compound that features a phenyl group, a pyridine ring, and a sulfanyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one typically involves the reaction of 2-bromopyridine with thiophenol in the presence of a base, followed by the addition of phenylacetone. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved could include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effect.
Comparison with Similar Compounds
1-Pyridin-2-yl-propan-2-one: Shares the pyridine and propanone structure but lacks the phenyl and sulfanyl groups.
2-(Pyridin-2-yl)pyrimidine derivatives: Contain a pyridine ring and exhibit similar biological activities.
Uniqueness: 1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one is unique due to the presence of both phenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
CAS No. |
46811-21-6 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-2-ylsulfanylpropan-1-one |
InChI |
InChI=1S/C14H13NOS/c1-11(17-13-9-5-6-10-15-13)14(16)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
ICAQCWAMGXRFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)SC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


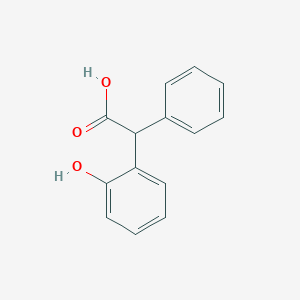
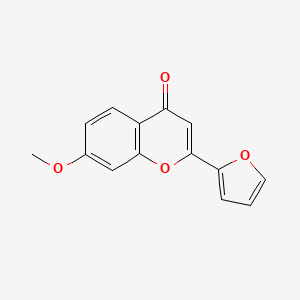
![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)
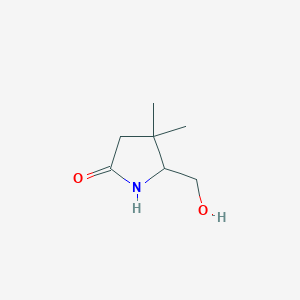
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)
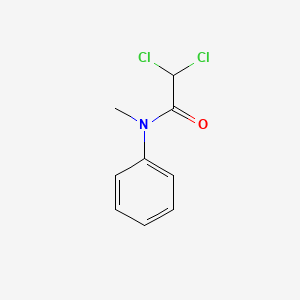
![Benzamide, N-[(3-thienylamino)thioxomethyl]-](/img/structure/B13997041.png)



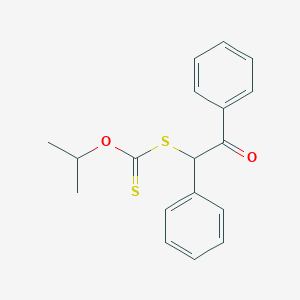
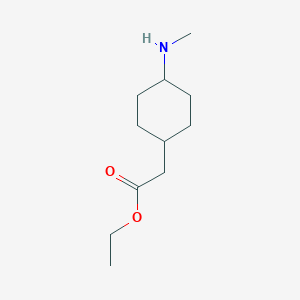
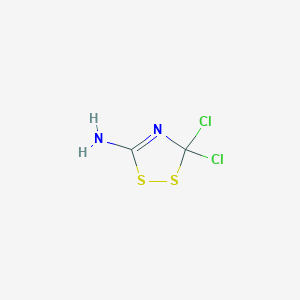
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide](/img/structure/B13997093.png)
